molecular formula C15H12F6N2O B6313538 6-(1,1,2,3,3,3-Hexafluoropropoxy)-3,4'-diamino-1,1'-diphenyl, 98% CAS No. 1301739-77-4

6-(1,1,2,3,3,3-Hexafluoropropoxy)-3,4'-diamino-1,1'-diphenyl, 98%

Cat. No. B6313538
CAS RN: 1301739-77-4
M. Wt: 350.26 g/mol
InChI Key: UBWDRJPNTVCPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,1,2,3,3,3-Hexafluoropropoxy)-3,4'-diamino-1,1'-diphenyl, 98% (6-HFP-3,4-DADP) is an organofluorine compound that is widely used in organic synthesis. It has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. Its unique properties, such as its high reactivity, low volatility, and low toxicity, make it an ideal reagent for many chemical reactions.

Scientific Research Applications

6-HFP-3,4-DADP has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. It is used as a reagent in the synthesis of a variety of compounds, such as heterocycles, peptides, and polymers. It can also be used as a catalyst in organic synthesis. In pharmaceuticals, it is used as an intermediate in the synthesis of drugs, such as antifungal agents, anti-inflammatory agents, and anti-tumor agents. In materials science, it is used as a reagent in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 6-HFP-3,4-DADP is not well understood. It is hypothesized that the hexafluoropropoxy group of 6-HFP-3,4-DADP acts as an electron-withdrawing group, resulting in increased reactivity of the compound. The amino group of the compound is thought to act as a nucleophile in some reactions, allowing the compound to act as a catalyst in certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-HFP-3,4-DADP are not well understood. It is known that the compound is not toxic to humans and other mammals, and it has not been found to have any significant adverse effects in laboratory tests.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-HFP-3,4-DADP in laboratory experiments is its high reactivity. This allows for rapid reactions and makes the compound suitable for a wide range of reactions. The main limitation of the compound is its low volatility, which can make it difficult to use in some reactions.

Future Directions

Future research on 6-HFP-3,4-DADP could focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted to explore the potential of the compound in the synthesis of novel compounds and materials. Further research could also be conducted to explore the potential of the compound as a catalyst in organic synthesis.

Synthesis Methods

6-HFP-3,4-DADP can be synthesized from the reaction of 1,1,2,3,3,3-hexafluoropropanol with 3,4'-diamino-1,1'-diphenyl in the presence of a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide. The reaction proceeds in aqueous solution and is complete within 1-2 hours. The reaction product is a white solid which can be purified by recrystallization from aqueous ethanol.

properties

IUPAC Name

3-(4-aminophenyl)-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2O/c16-13(14(17,18)19)15(20,21)24-12-6-5-10(23)7-11(12)8-1-3-9(22)4-2-8/h1-7,13H,22-23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWDRJPNTVCPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)N)OC(C(C(F)(F)F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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